molecular formula C16H21NO6S B8418121 3-{[1-(Ethoxycarbonyl)cyclopropyl](isopropyl)sulfamoyl}benzoic acid

3-{[1-(Ethoxycarbonyl)cyclopropyl](isopropyl)sulfamoyl}benzoic acid

Cat. No.: B8418121
M. Wt: 355.4 g/mol
InChI Key: SUWKSWKPAFNZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(Ethoxycarbonyl)cyclopropyl](isopropyl)sulfamoyl}benzoic acid is a useful research compound. Its molecular formula is C16H21NO6S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21NO6S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(1-ethoxycarbonylcyclopropyl)-propan-2-ylsulfamoyl]benzoic acid

InChI

InChI=1S/C16H21NO6S/c1-4-23-15(20)16(8-9-16)17(11(2)3)24(21,22)13-7-5-6-12(10-13)14(18)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,19)

InChI Key

SUWKSWKPAFNZDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)N(C(C)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 450 mg of 2-(trimethylsilyl)ethyl 3-{[1-(ethoxycarbonyl)cyclopropyl]sulfamoyl}benzoate, 0.22 mL of isopropyl iodide, 451 mg of potassium carbonate, and 4.5 mL of DMF were stirred at 65° C. overnight. To the reaction mixture was added water, followed by extraction with ethyl acetate. Then, the organic layer was washed with water and saturated brine in this order, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain a pale yellow oily substance. To the obtained oily substance were added a solution of TBAF in THF (1.0 M, 2.0 mL) and 4.5 mL of THF, followed by stirring at room temperature for 2 hours. To the reaction mixture was added 0.2 M hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was washed with 0.2 M hydrochloric acid, water, and saturated brine in this order, and then dried over anhydrous sodium sulfate. The resultant was concentrated under reduced pressure to obtain 319 mg of 3-{[1-(ethoxycarbonyl)cyclopropyl](isopropyl)sulfamoyl}benzoic acid as a colorless oily substance.
Name
2-(trimethylsilyl)ethyl 3-{[1-(ethoxycarbonyl)cyclopropyl]sulfamoyl}benzoate
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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